N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide
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Overview
Description
N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable precursor, such as a hydrazine derivative, with a carbon disulfide source under acidic conditions.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorinated aromatic compound.
Attachment of the Oxirane Group: The oxirane (epoxide) group is attached via an epoxidation reaction, often using peracids or other oxidizing agents.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenyl group or the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the oxirane ring.
Scientific Research Applications
N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial or cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the thiadiazole core structure but has different substituents, leading to distinct biological activities.
Benzo[b]thiophene-2-carboxamide derivatives: These compounds have a similar carboxamide group but differ in the aromatic ring structure.
Uniqueness
N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide is unique due to the presence of the fluorophenyl group and the oxirane ring, which confer specific chemical and biological properties. These structural features can enhance its stability, reactivity, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2S/c1-7(15-11(18)10-6-19-10)12-16-17-13(20-12)8-3-2-4-9(14)5-8/h2-5,7,10H,6H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLYJOWIIPBVGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)C2=CC(=CC=C2)F)NC(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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